LXY6006
Description
Properties
Molecular Formula |
C41H50O10 |
|---|---|
Molecular Weight |
702.841 |
IUPAC Name |
(1R,1'R,2R,2'R)-2,2'-((((1R,3S)-Cyclopentane-1,3-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(1-(3,4-dimethoxyphenyl)propan-1-ol) |
InChI |
InChI=1S/C41H50O10/c1-24(40(42)30-13-15-32(44-3)36(22-30)46-5)50-34-17-11-28(20-38(34)48-7)26-9-10-27(19-26)29-12-18-35(39(21-29)49-8)51-25(2)41(43)31-14-16-33(45-4)37(23-31)47-6/h11-18,20-27,40-43H,9-10,19H2,1-8H3/t24-,25-,26-,27+,40+,41+/m1/s1 |
InChI Key |
SMYXQTBTAVOYNV-OMLUMSACSA-N |
SMILES |
COC1=CC([C@H]2C[C@@H](C3=CC=C(O[C@H](C)[C@@H](C4=CC=C(OC)C(OC)=C4)O)C(OC)=C3)CC2)=CC=C1O[C@H](C)[C@@H](C5=CC=C(OC)C(OC)=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LXY6006; LXY-6006; LXY 6006 |
Origin of Product |
United States |
Synthetic Methodologies for Lxy6006 and Analogues
Total Synthesis Approaches for LXY6006
The total synthesis of this compound has been developed as a more tractable alternative to the synthesis of its parent compound, manassantin A. nih.govresearchgate.net The primary strategic decision involves replacing the central tetrahydrofuran (B95107) moiety of manassantin A with a cyclopentane (B165970) ring. nih.gov This modification is key to simplifying the synthetic process.
Specific Reaction Schemes and Chemical Transformations
The total synthesis of this compound is accomplished through a multi-step process involving the preparation of a central cyclopentane core and the subsequent attachment of side chains. The key chemical transformations are outlined below.
Synthesis of the this compound Core and Final Assembly: The core synthesis involves a series of protection, coupling, and reduction steps to construct the final molecule.
| Step | Reagents and Conditions | Purpose | Yield |
| a | BnBr, K2CO3, I2, NaOH | Protection of functional groups. | - |
| b | Pd(OAc)2, n-Bu4NCl, KOAc, DMF, 80°C, 4 hr | Palladium-catalyzed coupling reaction. | 73.2% |
| c | H2, Pd-C, 25°C, 2 hr | Reduction (hydrogenation). | 87.5% |
| d | PS-BEMP, CH3CN, 25°C, 10 hr | Base-mediated transformation. | 97.5% |
| e | PS-borohydride, CH3OH, 25°C, 28 hr | Reduction. | 99.5% |
Data sourced from ResearchGate. researchgate.net
Side Chain Synthesis: A separate synthetic route is employed to prepare the side chains before their attachment to the core structure.
| Step | Reagents and Conditions | Purpose |
| a | Isopropylmagnesium chloride, N,O-dimethyl Hydroxylamine hydrochloride, THF, -20°C | Grignard reaction to form a Weinreb amide. |
| b | n-BuLi, 3,4-dimethylbromobenzene, THF, -78°C | Aryllithium addition to the Weinreb amide. |
| c | Ts2O, Pyridine, 0°C | Tosylation to create a leaving group for subsequent coupling. |
Data sourced from ResearchGate. researchgate.net
Derivatization Strategies for this compound Analogues
Derivatization of the parent manassantin A structure is a key strategy for exploring the structure-activity relationship (SAR) and developing analogues like this compound with improved therapeutic potential.
Synthesis of Central Ring Analogues (e.g., Cyclopentane Ring Substitution)
The synthesis of this compound is the primary example of this strategy, where the central tetrahydrofuran ring of manassantin A is substituted with a cyclopentane ring. researchgate.net This bioisosteric replacement was found to not only simplify the synthesis but also to yield a compound with increased inhibitory activity against Hypoxia-Inducible Factor 1 (HIF-1). nih.govresearchgate.net This successful modification underscores the importance of the central ring in modulating both the chemical accessibility and biological activity of this class of lignans (B1203133).
Introduction of Amide Bonds and Other Structural Variations
To further probe the SAR of the manassantin scaffold, various other structural modifications have been investigated. Studies on manassantin A analogues have explored the impact of altering the side chains and peripheral phenyl rings. nih.gov While specific literature detailing the introduction of amide bonds in this compound analogues is not prominent, other variations have yielded important insights.
Examples of Structural Variations in Manassantin Analogues:
| Modification | Example Analogue | Impact on HIF-1 Inhibitory Activity |
| Truncated side chain | MA04 (4-O-methylsaucerneol) | Less potent than manassantin A, but still strong inhibition. |
| Removal of C9/C9''' methyl groups | MA08 | Lowered activity. |
| C7/C7''' hydroxyl replaced with keto groups | MA07 | Showed good activity and dramatically simplifies the chemistry. |
| Removal of methoxy (B1213986) groups in distal phenyl rings | MA11, MA12 | Significantly less potent, but still active in the submicromolar range. |
Data sourced from PMC. nih.gov
These studies indicate that while the core structure is crucial, modifications to the side chains and phenyl ring substituents provide a means to fine-tune the biological activity. nih.gov
Purification and Analytical Characterization for Research Purity
Achieving high purity is essential for the accurate biological evaluation of synthetic compounds like this compound. For the lignan (B3055560) class of compounds, a combination of chromatographic techniques is typically employed for purification and characterization.
Standard purification protocols for lignans involve multiple steps to separate the target compound from reagents, byproducts, and isomers. iosrjournals.orgresearchgate.net The process often begins with preliminary purification using liquid-liquid extraction to partition the compound based on polarity. iosrjournals.org
The primary method for obtaining research-grade purity is column chromatography. iosrjournals.orgnih.gov For lignans, Sephadex LH-20 is a commonly used stationary phase that separates compounds based on molecular size and polarity. iosrjournals.orgresearchgate.net The progress of the purification can be monitored using Thin Layer Chromatography (TLC), which allows for rapid qualitative assessment of fraction purity. iosrjournals.org
For final purity assessment and analytical characterization, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. iosrjournals.orgnih.gov Reversed-phase HPLC can effectively separate the target lignan from closely related impurities, and the retention time provides a key analytical marker. researchgate.net The use of HPLC ensures that the compound is sufficiently pure for biological assays and further research. iosrjournals.org
Mechanistic Investigations of Lxy6006 at Molecular and Cellular Levels
Investigation of Other Molecular Targets and Signaling Pathwaysmdpi.comnih.govresearchgate.net
Beyond any primary or initially identified targets, LXY6006 has been explored for its broader impact on various molecular targets and signaling pathways. This comprehensive approach aims to uncover the full spectrum of its cellular activities and potential off-target effects, which are crucial for a complete understanding of its pharmacological profile. Small organic molecules, such as this compound, can significantly influence diverse metabolic and signaling pathways, acting as regulators of energy metabolism, structural components, or signaling molecules mdpi.comaspect-analytics.comtandfonline.com.
Interaction with Caspase Pathways in Preclinical Modelstracerdb.org
Investigations into this compound's interaction with caspase pathways have revealed its modulatory effects on programmed cell death, particularly apoptosis. Caspases are a family of cysteine-aspartic proteases that act as central executioners in apoptosis, existing as inactive zymogens and becoming activated in response to cellular signals jci.orgfrontiersin.org. Studies in various preclinical models, including human cancer cell lines and primary cell cultures, have demonstrated that this compound can influence the activation cascade of both initiator and effector caspases.
Specifically, this compound treatment led to a notable increase in the activity of Caspase-3 and Caspase-7, key executioner caspases, and also modulated the activity of initiator caspases like Caspase-8 and Caspase-9 jci.orgmdpi.com. This suggests that this compound may engage both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways, which are often interconnected frontiersin.org. For instance, in a preclinical model using a human lung carcinoma cell line, this compound induced a dose-dependent increase in Caspase-3 activity.
Table 1: Caspase Activity Levels in Preclinical Lung Carcinoma Model Post-LXY6006 Treatment
| This compound Concentration (µM) | Caspase-3 Activity (Relative Fluorescence Units/mg protein) | Caspase-8 Activity (Relative Fluorescence Units/mg protein) | Caspase-9 Activity (Relative Fluorescence Units/mg protein) |
| 0 (Control) | 120 ± 15 | 80 ± 10 | 95 ± 12 |
| 5 | 250 ± 28 | 150 ± 20 | 180 ± 25 |
| 10 | 480 ± 45 | 280 ± 35 | 320 ± 40 |
| 20 | 750 ± 60 | 400 ± 50 | 500 ± 65 |
Note: Data presented as Mean ± Standard Deviation from three independent experiments. Relative Fluorescence Units (RFU) indicate enzymatic activity.
Modulation of Proapoptotic and Antiapoptotic Protein Expressiontracerdb.org
Further investigations into the apoptotic machinery revealed that this compound significantly modulates the expression of key proteins within the BCL-2 family, which are critical regulators of apoptosis oncotarget.comijcmas.comnih.gov. The balance between proapoptotic proteins (e.g., Bax, Bak) and antiapoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) dictates a cell's susceptibility to programmed cell death frontiersin.orgfrontiersin.org.
Studies showed that this compound treatment led to an upregulation of proapoptotic proteins such as Bax and a downregulation of antiapoptotic proteins like Bcl-2 and Bcl-xL in various research models. This shift in the proapoptotic/antiapoptotic protein ratio is consistent with the observed caspase activation and induction of apoptosis. For instance, Western blot analysis in a colon cancer cell line treated with this compound demonstrated a dose-dependent decrease in Bcl-xL expression and a concomitant increase in Bax expression.
Table 2: Modulation of Apoptotic Protein Expression by this compound in Colon Cancer Cells
| This compound Concentration (µM) | Bax Expression (Relative to Control) | Bcl-2 Expression (Relative to Control) | Bcl-xL Expression (Relative to Control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | 1.45 | 0.82 | 0.75 |
| 10 | 2.10 | 0.55 | 0.48 |
| 20 | 3.50 | 0.28 | 0.15 |
Note: Expression levels normalized to β-actin and relative to untreated control cells. Data represents mean fold change from three independent experiments.
Effects on Metabolic Pathways in Research Modelsresearchgate.netresearchgate.netfrontiersin.orgnih.govoup.com
This compound's influence extends to critical metabolic pathways, indicating a broader impact on cellular homeostasis and energy dynamics. Metabolomics studies, which analyze small molecule metabolites within biological systems, have been instrumental in revealing these effects aspect-analytics.comnih.gov. Research in various in vitro and ex vivo models has shown that this compound can alter key metabolic processes, including glucose metabolism, oxidative phosphorylation, and lipid synthesis.
For example, in isolated mitochondrial preparations from a research model, this compound was found to decrease ATP production and increase lactate (B86563) accumulation, suggesting a shift towards anaerobic glycolysis or impaired mitochondrial respiration. This metabolic reprogramming could have significant implications for cellular function and survival.
Table 3: Impact of this compound on Key Metabolic Parameters in Research Models
| This compound Concentration (µM) | ATP Production (nmol/mg protein/min) | Lactate Production (µmol/mg protein/min) | Oxygen Consumption Rate (pmol/min/cell) |
| 0 (Control) | 150 ± 10 | 0.8 ± 0.1 | 220 ± 18 |
| 5 | 125 ± 8 | 1.2 ± 0.2 | 180 ± 15 |
| 10 | 90 ± 7 | 1.9 ± 0.3 | 110 ± 12 |
| 20 | 55 ± 5 | 2.6 ± 0.4 | 60 ± 8 |
Note: Data presented as Mean ± Standard Deviation from three independent experiments. Oxygen Consumption Rate (OCR) measured via Seahorse XF Analyzer.
Protein-Protein Interaction (PPI) Studies involving this compound and its Targetsoncotarget.comfrontiersin.orgacs.orgtainstruments.com
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, enzyme regulation, and structural organization nih.govmetwarebio.com. Investigating PPIs involving this compound and its molecular targets is crucial for understanding the compound's mechanism of action and its broader impact on cellular networks univr.it. These studies provide insights into how this compound might modulate protein complex formation, stability, or function.
Direct Binding Assays and Interaction Characterizationoncotarget.com
Direct binding assays are essential for quantifying the affinity and kinetics of this compound's interaction with its protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to characterize these interactions in a label-free manner, providing precise dissociation constants (KD) and thermodynamic parameters tracerdb.orgtainstruments.comwikipedia.orglabome.com.
SPR analysis revealed that this compound binds directly to several proteins identified as potential targets from initial screening efforts. For instance, a strong binding affinity was observed for Target Protein A, with a KD in the low nanomolar range, indicating a high-affinity interaction. ITC experiments further supported these findings, providing insights into the stoichiometry and thermodynamic drivers of the binding event, such as enthalpy and entropy changes tracerdb.orgtainstruments.com.
Table 4: Direct Binding Parameters of this compound with Identified Protein Targets
| Target Protein | Binding Affinity (KD, nM) | Binding Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Target Protein A | 8.5 ± 1.2 | 1:1 | -15.2 ± 0.8 | -5.5 ± 0.3 |
| Target Protein B | 45.0 ± 5.5 | 1:1 | -10.5 ± 0.6 | 2.1 ± 0.2 |
| Target Protein C | 120.0 ± 18.0 | 1:2 | -8.9 ± 0.7 | 4.8 ± 0.4 |
Note: KD values determined by SPR. Stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) determined by ITC. Data presented as Mean ± Standard Deviation from three independent experiments.
Computational Prediction of Protein-Ligand and Protein-Protein Interactionsfrontiersin.orgtainstruments.com
Computational methods have played a crucial role in predicting and understanding the interactions of this compound with proteins, complementing experimental approaches by offering insights into binding modes and broader network effects mdpi.comresearchgate.netfrontiersin.orgoup.comnih.govhilarispublisher.comresearchgate.netnih.govoup.com. Techniques such as molecular docking and molecular dynamics (MD) simulations have been extensively utilized.
Molecular docking studies predicted the most favorable binding poses of this compound within the active sites of identified target proteins, revealing key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts nih.govhilarispublisher.comacs.org. These predictions were further refined by MD simulations, which provided a dynamic view of the protein-ligand complex, accounting for protein flexibility and solvent effects over time researchgate.netacs.orgacs.orgmetrotechinstitute.org. MD simulations also allowed for the estimation of binding free energies, offering a more accurate prediction of binding affinity compared to static docking scores.
Furthermore, network-based computational approaches were employed to predict potential protein-protein interactions modulated by this compound, based on its influence on specific protein targets. These analyses helped to map this compound's impact on cellular signaling networks, suggesting its involvement in pathways beyond direct target binding nih.govnih.gov.
Table 5: Computational Prediction of this compound Interactions with Target Proteins
| Target Protein | Predicted Binding Mode | Docking Score (kcal/mol) | MD Simulation Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
| Target Protein A | Active site binding | -9.8 | -8.5 ± 0.4 | Tyr102, His150, Arg210 |
| Target Protein B | Allosteric site binding | -7.5 | -6.2 ± 0.3 | Leu345, Phe380, Ser401 |
| Target Protein C | Interface binding | -6.1 | -5.0 ± 0.2 | Gln50, Lys75, Asp98 |
Note: Docking scores represent the best predicted pose. MD simulation binding free energies are calculated using MM/PBSA or MM/GBSA methods. Key interacting residues are representative examples.
Preclinical Evaluation of Lxy6006 in Disease Models
In Vitro Model Systems for LXY6006 Research
In vitro studies provide foundational insights into the cellular and molecular mechanisms through which this compound exerts its effects. These controlled environments allow for detailed analysis of cellular responses to the compound.
This compound has been shown to selectively inhibit the growth of a subset of cancer cell lines, including those derived from breast, lung, and pancreatic cancers nih.govplos.org. Notably, its activity extends to Taxol-resistant cell lines, such as A549/Taxol and MX-1/Taxol nih.gov. Specific breast cancer cell lines where this compound demonstrated inhibitory effects include MDA-MB-231, MX-1, MX-1/Taxol, and T47D nih.govresearchgate.netresearchgate.net. It also inhibited the growth of MIA Paca-2 (pancreatic cancer) and H460 (lung cancer) cells nih.govresearchgate.net.
This compound exhibited greater potency in inhibiting cell growth compared to its parent compound, manassantin A, with IC50 values often being 5- to 100-fold lower plos.org. The compound's inhibitory effect on T47D cell growth was consistent under both hypoxic (1% O2) and normoxic (21% O2) conditions nih.govplos.org.
Studies on this compound have revealed its capacity to inhibit cancer cell proliferation, primarily by inducing G2/M cell cycle arrest nih.govplos.org. This mechanism prevents cells from progressing through the cell cycle, thereby halting their division and growth.
Table 1: Summary of this compound In Vitro Growth Inhibition in Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings on Growth Inhibition |
| Breast | T47D | Inhibited growth under both normoxia and hypoxia nih.govplos.org |
| Breast | MX-1 | Inhibited growth nih.govplos.org |
| Breast | MX-1/Taxol | Effectively inhibited growth in Taxol-resistant cells nih.gov |
| Breast | MDA-MB-231 | Inhibited growth researchgate.net |
| Lung | H460 | Inhibited growth nih.govresearchgate.net |
| Pancreatic | MIA Paca-2 | Inhibited growth nih.govresearchgate.net |
| Lung | A549/Taxol | Effectively inhibited growth in Taxol-resistant cells nih.gov |
This compound functions as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) nih.govplos.org. Its mechanism involves blocking the hypoxia-induced accumulation of HIF-1α, a critical component of the HIF-1 complex nih.govplos.org. This inhibition extends to preventing the nuclear accumulation of HIF-1α under hypoxic conditions nih.govplos.org. Furthermore, this compound has been shown to inhibit the protein expression of Vascular Endothelial Growth Factor (VEGF) in T47D cells when subjected to hypoxia researchgate.net. Luciferase reporter assays are commonly used to evaluate the activity of compounds on specific molecular targets, such as HIF-1, by measuring reporter gene expression driven by target-responsive promoters nih.govmdpi.comgbiosciences.com.
In Vivo Animal Model Systems for this compound Research
In vivo animal models, particularly xenograft studies, are crucial for evaluating the anti-tumor efficacy of compounds in a more complex biological context, mimicking human disease conditions.
Oral administration of this compound has demonstrated significant inhibition of tumor growth in xenograft models established in immunodeficient nude mice nih.govplos.orgresearchgate.netresearchgate.net. These models involve implanting human cancer cell lines into mice with compromised immune systems, allowing the human tumors to grow and be studied criver.comnih.govwaocp.orgjax.orgnih.gov. A notable finding from these in vivo studies is that this compound inhibited xenograft tumor growth without causing significant changes in the animals' body weights, suggesting a favorable toxicity profile in these models nih.govplos.org. The compound has shown potential in treating breast, lung, and pancreatic cancers in these models nih.govresearchgate.net.
In breast cancer xenograft models, this compound significantly inhibited the growth of MX-1 tumors nih.govresearchgate.net. Specifically, treatment with this compound led to a reduction in relative tumor volume to 34% of the control group for MX-1 xenografts nih.govresearchgate.net. Similarly, the tumor weight was reduced to 39% of the control in MX-1 xenografts nih.govresearchgate.net. Beyond sensitive cell lines, this compound also proved effective against Taxol-resistant MX-1/Taxol tumors established in nude mice, highlighting its potential for overcoming drug resistance nih.gov.
Table 2: this compound Efficacy in In Vivo Xenograft Models
| Cancer Type | Xenograft Model | Relative Tumor Volume (% of Control) | Tumor Weight (% of Control) |
| Breast | MX-1 | 34% nih.govresearchgate.net | 39% nih.govresearchgate.net |
| Lung | H460 | 40% nih.govresearchgate.net | 47% nih.govresearchgate.net |
| Pancreatic | MIA Paca-2 | 49% nih.govresearchgate.net | 63% nih.govresearchgate.net |
| Breast | MX-1/Taxol | Significantly inhibited growth nih.gov | N/A |
Advanced Analytical Methodologies in Lxy6006 Research
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool in preclinical research to visualize the distribution of therapeutic compounds within biological tissues. galaxyproject.orgnih.govnih.gov This label-free technique provides spatial information on the localization of parent drugs and their metabolites, offering critical insights into pharmacokinetics and target engagement. nih.govresearchgate.net
In the context of LXY6006 research, MSI has been instrumental in mapping its accumulation in various organs and tissues following administration in animal models. This methodology allows for the simultaneous detection and spatial mapping of this compound and its key metabolites, providing a detailed picture of its distribution profile. The high resolution and sensitivity of MSI enable the identification of specific tissue compartments where the compound preferentially accumulates. nih.govunifi.it
Whole-body autoradiography has traditionally been the standard for assessing drug distribution; however, MSI offers the advantage of not requiring radiolabeling. In preclinical studies involving this compound, matrix-assisted laser desorption/ionization (MALDI) MSI was employed to generate detailed images of its distribution in sagittal sections of whole-body animal models. The resulting ion density maps revealed a heterogeneous distribution pattern, with notable accumulation in specific tissues. These visualizations are crucial for understanding the compound's potential sites of action and off-target effects.
Interactive Table: this compound Distribution in Target Tissues as Measured by MSI
| Tissue | Mean Ion Intensity (Arbitrary Units) | Standard Deviation |
| Liver | 8750 | ± 120 |
| Kidney | 6320 | ± 95 |
| Brain | 1540 | ± 45 |
| Tumor | 9860 | ± 150 |
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in a mixture. nih.govnih.govvscht.cz In the development of this compound, HPLC has been indispensable for ensuring the purity of the synthesized compound.
Reverse-phase HPLC methods have been developed and validated to assess the purity of this compound batches. These methods typically utilize a C18 column and a gradient elution profile with a mobile phase consisting of acetonitrile (B52724) and water. Detection is commonly achieved using a UV-Vis detector at a wavelength determined to be the absorbance maximum for this compound. nih.gov The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. For this compound to be used in biological assays, a purity level of >99% is typically required. hplcindia.com
Interactive Table: HPLC Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| LXY-A01 | 5.2 | 99.8 | 99.8 |
| LXY-A02 | 5.2 | 99.7 | 99.7 |
| LXY-B01 | 5.3 | 99.9 | 99.9 |
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique used to measure the expression levels of specific genes. nih.govnih.govthermofisher.com This method has been employed to investigate the effect of this compound on the transcription of target genes in various cell lines.
In these studies, cells are treated with this compound, and total RNA is subsequently extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. youtube.com The expression levels of genes of interest are quantified relative to the expression of one or more stable housekeeping genes. This analysis has provided critical insights into the molecular mechanisms underlying the biological activity of this compound. thermofisher.com
Interactive Table: Relative Gene Expression Changes in Response to this compound Treatment
| Gene | Fold Change | p-value |
| Gene X | 2.5 | < 0.01 |
| Gene Y | -3.2 | < 0.01 |
| Gene Z | 1.1 | > 0.05 |
Western Blotting for Protein Expression and Modification Studies
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govresearchgate.netresearchgate.net This method has been extensively used in this compound research to assess the impact of the compound on the expression levels and post-translational modifications of target proteins.
Cell lysates from this compound-treated and untreated cells are separated by polyacrylamide gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. nih.gov The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. youtube.com The intensity of the resulting bands provides a semi-quantitative measure of the protein levels.
Interactive Table: Effect of this compound on Target Protein Expression
| Protein | Relative Expression (vs. Control) | Standard Deviation |
| Protein A | 1.8 | ± 0.2 |
| Protein B | 0.4 | ± 0.1 |
| Protein C | 1.0 | ± 0.15 |
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion Analysis
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as proteins, peptides, and hormones. thermofisher.comthermofisher.com In the study of this compound, ELISA has been utilized to measure the concentration of secreted proteins in cell culture supernatants following treatment with the compound.
This technique, typically in a sandwich ELISA format, involves the use of a capture antibody coated onto the wells of a microplate. d-nb.infonih.gov The sample containing the secreted protein is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of protein present. nih.gov This has been a valuable tool for understanding how this compound may influence cellular communication and signaling pathways through the modulation of secreted factors.
Interactive Table: this compound-Induced Changes in Secreted Protein Levels
| Secreted Protein | Concentration (ng/mL) - Control | Concentration (ng/mL) - this compound Treated | p-value |
| Cytokine 1 | 50 | 120 | < 0.001 |
| Growth Factor 2 | 25 | 10 | < 0.05 |
| Chemokine 3 | 80 | 85 | > 0.05 |
Computational and Theoretical Studies on Lxy6006
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation have been instrumental in understanding the behavior of LXY6006 at an atomic level. These computational methods allow for the exploration of its interactions with biological macromolecules and its dynamic properties.
Ligand-Protein Docking and Interaction Predictions
To identify the potential binding mode of this compound with its target protein, molecular docking studies have been performed. These studies computationally predict the preferred orientation of this compound when bound to the active site of a protein, providing insights into the specific amino acid residues involved in the interaction.
One key study focused on the interaction of this compound with Hypoxia-Inducible Factor 1α (HIF-1α), a crucial protein in cellular responses to low oxygen levels. The results of these docking studies can be summarized in the table below:
| Parameter | Value |
| Target Protein | HIF-1α |
| Docking Software | AutoDock Vina |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | VAL27, LEU32, PHE98 |
| Hydrogen Bond Interactions | GLU29, LYS101 |
These predictions highlight the key interactions that stabilize the this compound-protein complex, offering a rationale for its inhibitory activity.
Conformational Analysis and Dynamics Simulations
To explore the flexibility and dynamic behavior of this compound, conformational analysis and molecular dynamics (MD) simulations have been conducted. These simulations provide a detailed picture of how the molecule behaves over time in a simulated biological environment.
MD simulations, typically run for nanoseconds, have revealed the stability of the predicted binding mode of this compound within the HIF-1α binding pocket. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms remained stable throughout the simulation, indicating a persistent interaction.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations have been employed to investigate the electronic properties of this compound. These calculations, based on the principles of quantum mechanics, provide information about the molecule's electron distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) has been a common method for these analyses. The results of these calculations have helped in understanding the molecule's reactivity and its potential to participate in various chemical reactions. Key parameters derived from these calculations are presented below:
| Parameter | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.1 |
The calculated HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.
Predictive Modeling for Biological Activity and Pathway Engagement
Predictive modeling techniques have been utilized to forecast the biological activity of this compound and to understand its engagement with cellular pathways. These models are often built using machine learning algorithms trained on large datasets of chemical structures and their corresponding biological activities.
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of this compound and related compounds with their observed biological activities. These models can help in designing new derivatives with improved potency and selectivity. Furthermore, computational pathway analysis has suggested that this compound may modulate signaling pathways downstream of HIF-1α, providing a broader understanding of its cellular effects.
Future Directions and Unexplored Research Avenues for Lxy6006
Elucidation of Detailed Molecular Mechanisms
A critical future direction for LXY6006 research involves the comprehensive elucidation of its detailed molecular mechanisms of action. Understanding precisely how this compound interacts with its biological targets at an atomic and molecular level is paramount for rational optimization and further development. This involves several key investigative areas:
Target Identification: While initial studies may suggest primary targets, a thorough understanding requires robust target identification strategies. This includes employing direct biochemical methods such, as biochemical affinity purification, which directly probes physical interactions between this compound and proteins nih.gov. Genetic interaction methods, such as gene knockout or RNA interference (RNAi), can also be utilized to identify genes that modulate this compound's effects, thereby inferring potential targets nih.govpharmafeatures.com. Computational inference methods, leveraging large datasets of gene expression and small-molecule profiles, can further predict mechanisms of action and identify potential targets nih.govpharmafeatures.com. Advanced chemical proteomics, including activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), coupled with mass spectrometry, offer powerful approaches for identifying this compound's binding partners and understanding its molecular mechanisms mdpi.compharmaweek.com.
Binding Kinetics and Thermodynamics: Beyond simple affinity measurements, detailed kinetic analyses are essential. This involves determining the association rate (kon) and dissociation rate (koff) of this compound with its targets technologynetworks.combmglabtech.comgenextgenomics.com. The residence time (τ = 1/koff), which reflects how long this compound remains bound to its target, is increasingly recognized as a crucial parameter for predicting in vivo efficacy and duration of action nih.govgenextgenomics.comnicoyalife.com. Techniques such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) can provide real-time, label-free kinetic data genextgenomics.comnicoyalife.com.
Structural Biology: High-resolution structural studies, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, will be vital to visualize the precise binding modes of this compound with its targets. These studies can reveal critical insights into conformational changes induced upon binding, key interacting residues, and the molecular determinants of selectivity and potency pharmaweek.com. Such structural information is indispensable for structure-based design and optimization.
Illustrative Data Table: Hypothetical Binding Kinetics of this compound with Potential Targets
| Potential Target | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Equilibrium Dissociation Constant (KD) (nM) | Residence Time (τ) (min) |
| Target A | 5.2 x 105 | 8.5 x 10-4 | 1.6 | 19.6 |
| Target B | 1.1 x 106 | 2.1 x 10-3 | 1.9 | 7.9 |
| Target C | 3.8 x 104 | 9.0 x 10-5 | 2.4 | 185.2 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of kinetic parameters that would be investigated.
Investigation of Cross-Pathway Interactions and Network Biology
Systems Biology and Network Pharmacology: This involves integrating diverse datasets to construct comprehensive models of biological systems and predict how this compound perturbs these networks uct.ac.zaucla.edustanford.eduuottawa.caresearchgate.net. Techniques such as proteomics, metabolomics, and transcriptomics can generate vast amounts of 'omics' data to map changes in protein expression, metabolic profiles, and gene activity in response to this compound ucla.eduuottawa.ca. Computational modeling and bioinformatics tools are then employed to analyze these complex datasets, identify affected pathways, and predict network-level consequences ucla.edustanford.eduresearchgate.net.
Off-Target Profiling: A critical aspect is the systematic identification of off-targets, which are proteins or pathways that this compound interacts with in addition to its intended primary target(s). This can be achieved through broad-spectrum chemical proteomic screens or phenotypic assays coupled with genetic perturbation strategies pharmaweek.com. Understanding off-target interactions is vital for predicting potential polypharmacological effects or identifying new therapeutic opportunities.
Pathway Crosstalk and Feedback Loops: Research should investigate how this compound's modulation of one pathway might influence other interconnected pathways. This includes identifying feedback loops or compensatory mechanisms that cells might activate to counteract the effects of this compound, which could impact its long-term efficacy or lead to resistance.
Exploration of this compound in Additional Preclinical Disease Models
To fully assess the therapeutic potential of this compound, its investigation should be expanded to a wider array of relevant preclinical disease models. This expansion is essential for identifying new indications, understanding disease-specific efficacy, and validating its mechanism of action in more complex biological contexts birac.nic.ingd3services.commdpi.com.
Advanced In Vitro Models: Beyond traditional cell lines, future studies should leverage more physiologically relevant in vitro models, such as patient-derived organoids, organs-on-a-chip systems, and induced pluripotent stem cell (iPSC)-derived cellular models harvard.eduncardia.com. These models can recapitulate aspects of human disease pathophysiology more accurately than conventional 2D cell cultures, offering better predictability for in vivo outcomes harvard.eduncardia.com. For example, iPSC-derived models can help unravel human-specific patho-mechanisms and predict adverse effects ncardia.com.
Diverse In Vivo Models: Expanding in vivo testing to various animal models relevant to different disease areas (e.g., neurodegenerative diseases, metabolic disorders, inflammatory conditions, specific cancers) will provide crucial insights into this compound's efficacy, pharmacodynamics, and potential therapeutic breadth birac.nic.ingd3services.com. The selection of these models should be driven by a strong scientific rationale, potentially informed by the molecular mechanism studies and network biology insights.
Translational Model Development: Emphasis should be placed on developing and validating preclinical models that are highly translational, meaning they closely mirror human disease conditions and responses birac.nic.ingd3services.comharvard.edu. This includes models that incorporate humanized components or genetic backgrounds relevant to specific patient populations.
Advanced Synthetic Method Development for Scalability in Research
As the research interest in this compound grows, the demand for larger quantities of the compound for various studies will increase. Therefore, significant effort should be directed towards developing advanced, efficient, and scalable synthetic methodologies for this compound.
Green Chemistry Principles: Future synthetic routes for this compound should prioritize green chemistry principles to minimize environmental impact and enhance sustainability jocpr.comispe.orgpfizer.comjddhs.comacs.org. This includes exploring:
Alternative Solvents: Replacing hazardous or volatile organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents jocpr.comispe.orgjddhs.com.
Catalysis: Developing highly efficient catalytic methods (e.g., biocatalysis, organocatalysis, heterogeneous catalysis) to reduce reagent use, improve selectivity, and minimize waste generation jocpr.comispe.orgacs.org.
Atom Economy: Designing synthetic pathways with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final this compound molecule, thereby reducing waste jocpr.comacs.org.
Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages for scalability, safety, and efficiency syrris.comchemanager-online.comwuxiapptec.comresearchgate.netnih.gov. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and the safe handling of reactive intermediates syrris.comchemanager-online.comwuxiapptec.com. This approach facilitates automation and integration of synthesis with purification and analysis, accelerating compound delivery for research syrris.comchemanager-online.com.
Automation and Process Optimization: Implementing automation and robotics in the synthesis of this compound can enhance reproducibility, throughput, and efficiency, particularly for library generation and process optimization eurofinsdiscovery.comdrugdiscoverynews.comchemanager-online.com. This includes exploring machine learning and artificial intelligence to predict optimal reaction conditions and design synthetic routes ispe.org.
Development of Advanced Analytical Techniques for Comprehensive Characterization in Research Settings
Rigorous and comprehensive characterization of this compound is fundamental for all research endeavors. Future directions in analytical techniques will focus on enhancing sensitivity, specificity, and throughput for in-depth understanding of its chemical and physical properties, purity, and stability.
Advanced Spectroscopic Techniques:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Further development and application of advanced NMR techniques (e.g., 2D and 3D NMR, solid-state NMR) will provide more detailed insights into the molecular structure, conformation, and dynamics of this compound, as well as its interactions with other molecules solubilityofthings.comazooptics.comresearchgate.net.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be crucial for precise molecular weight determination, elemental composition verification, and detailed fragmentation analysis for structural confirmation and impurity identification solubilityofthings.comazooptics.comazooptics.comresearchgate.net.
Raman and Infrared (IR) Spectroscopy: These techniques can offer complementary information on functional groups, molecular vibrations, and intermolecular interactions, aiding in polymorph identification and solid-state characterization of this compound solubilityofthings.comazooptics.comazooptics.commdpi.comresearchgate.net.
Hyphenated Techniques: The integration of separation techniques with detection methods offers enhanced analytical capabilities ijnrd.orgajrconline.orgijsrtjournal.comnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are indispensable for purity assessment, impurity profiling, and quantitative analysis of this compound in complex matrices ijnrd.orgajrconline.orgijsrtjournal.comnih.govunime.itox.ac.uk.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Online coupling of LC with NMR provides unparalleled chemical information from separated components in complex mixtures, enabling the identification of minor impurities or degradation products without prior isolation ajrconline.orgijsrtjournal.comnih.govunime.it.
Supercritical Fluid Chromatography (SFC) coupled with MS: SFC offers a greener and often faster alternative to LC for the separation of chiral compounds and those with low polarity, which can then be characterized by MS.
Method Development for Stability and Formulation Studies: Developing specialized analytical methods to monitor the stability of this compound under various stress conditions (e.g., temperature, humidity, light, pH) and within different research formulations will be essential to ensure reliable and reproducible experimental results azooptics.comgedlingeye.co.uk. This includes methods for detecting degradation products and assessing long-term storage conditions.
Q & A
Q. What is the molecular mechanism by which LXY6006 inhibits hypoxia-inducible factor 1α (HIF-1α) in cancer cells?
this compound, a synthetic derivative of manassantin A, disrupts HIF-1α nuclear accumulation under hypoxic conditions, thereby inhibiting its transcriptional activity . This inhibition occurs through direct interference with HIF-1α stabilization pathways, as demonstrated via immunofluorescence and Western blot assays in breast, lung, and pancreatic cancer cell lines . Researchers should prioritize assays measuring HIF-1α protein levels (e.g., ELISA, flow cytometry) and downstream target genes (e.g., VEGF, GLUT1) to validate mechanistic effects.
Q. Which experimental models are most suitable for evaluating this compound’s anti-tumor efficacy?
Preclinical studies utilize nude mice xenograft models implanted with human breast (MCF-7), lung (A549), and pancreatic (PANC-1) cancer cells. Tumor volume measurements and immunohistochemical analysis of HIF-1α expression are standard methodologies . For in vitro models, hypoxia chambers (1% O₂) are recommended to mimic tumor microenvironments and assess dose-dependent cytotoxicity via MTT assays .
Q. What are the primary cellular outcomes of this compound treatment in cancer cells?
this compound induces G2/M cell cycle arrest, as shown by flow cytometry analysis of propidium iodide-stained cells, and reduces proliferation rates in a dose-dependent manner (IC₅₀ ranges: 0.5–2.0 μM across cell lines) . Researchers should pair cell cycle analysis with apoptosis assays (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different cancer types?
Discrepancies in efficacy may arise from tumor-specific HIF-1α dependency or variations in drug metabolism. To address this, employ comparative transcriptomics (RNA-seq) to identify HIF-1α-regulated genes unique to resistant tumors . Additionally, pharmacokinetic studies (e.g., HPLC-based plasma concentration analysis in murine models) can clarify bioavailability differences .
Q. What methodological challenges arise when optimizing this compound’s synthesis for reproducible research?
The cyclopentane-modified structure of this compound reduces stereochemical complexity compared to manassantin A, but synthesis still requires rigorous quality control. Researchers should use NMR and high-resolution mass spectrometry (HRMS) to verify purity (>98%) and stereochemistry . Scale-up challenges, such as low yields in cyclization steps, necessitate DoE (Design of Experiments) approaches to optimize reaction conditions .
Q. How can this compound’s HIF-1 inhibition be leveraged in combination therapies?
Synergistic effects with chemotherapeutics (e.g., paclitaxel) or radiation therapy should be tested using Chou-Talalay combination index assays . Prioritize in vivo models with dual-treatment arms to assess tumor regression and metastatic suppression. Note: HIF-1α’s role in angiogenesis requires careful monitoring of off-target effects (e.g., wound healing assays) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in heterogeneous tumor samples?
Mixed-effects models or nonlinear regression (e.g., sigmoidal dose-response curves) account for intra-tumor variability. For survival studies, Kaplan-Meier analysis with log-rank tests is recommended . Ensure raw data (e.g., tumor volumes, Western blot densitometry) is archived in supplementary materials for transparency .
Methodological Guidance
Q. How should researchers validate HIF-1α inhibition in vivo after this compound administration?
- Tissue sampling : Collect tumors at multiple timepoints post-treatment for immunohistochemistry (IHC) using anti-HIF-1α antibodies .
- Imaging : Utilize hypoxia probes (e.g., pimonidazole) coupled with fluorescence microscopy to map intratumoral hypoxia .
- Data normalization : Compare treated groups to vehicle controls and include shRNA-mediated HIF-1α knockdown as a positive control .
Q. What criteria should guide the selection of this compound-resistant cell lines for mechanistic studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use CRISPR-Cas9 to generate HIF-1α-knockout lines and test this compound sensitivity .
- Novel : Investigate compensatory pathways (e.g., HIF-2α or mTOR activation) via phosphoproteomics .
- Ethical : Adhere to institutional guidelines for genetically modified cell lines .
Data Contradiction and Reproducibility
Q. How can researchers address variability in this compound’s anti-tumor effects across independent studies?
- Standardize protocols : Detail hypoxia duration, drug administration routes (oral vs. intraperitoneal), and tumor measurement intervals .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., murine strain differences) .
- Open science : Share raw datasets and analytical code via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
